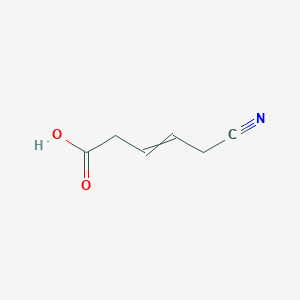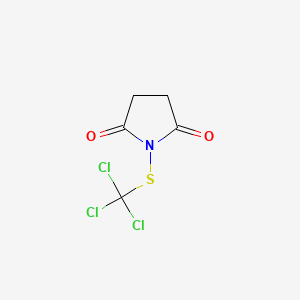
N-(Trichloromethylthio)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trichloromethylthio)succinimide is an organic compound with the molecular formula C5H4Cl3NO2S. It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a trichloromethylthio group. This compound is known for its use in various chemical reactions and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Trichloromethylthio)succinimide can be synthesized through the reaction of succinimide with trichloromethylthiolating agents. One common method involves the reaction of succinimide with trichloromethyl sulfenyl chloride (Cl3CSCl) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(Trichloromethylthio)succinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted succinimides depending on the nucleophile used.
Scientific Research Applications
N-(Trichloromethylthio)succinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the trichloromethylthio group into molecules.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which N-(Trichloromethylthio)succinimide exerts its effects involves the reactivity of the trichloromethylthio group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
N-Chlorosuccinimide: Used as a chlorinating agent in organic synthesis.
N-Bromosuccinimide: Commonly used for bromination reactions.
N-Hydroxysuccinimide: Utilized in bioconjugation and peptide synthesis.
Uniqueness
N-(Trichloromethylthio)succinimide is unique due to the presence of the trichloromethylthio group, which imparts distinct reactivity compared to other succinimide derivatives. This makes it particularly useful in introducing the trichloromethylthio moiety into organic molecules, a feature not shared by its analogs .
Properties
CAS No. |
5427-83-8 |
|---|---|
Molecular Formula |
C5H4Cl3NO2S |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
1-(trichloromethylsulfanyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H4Cl3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2 |
InChI Key |
QASYGYLAWGMUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


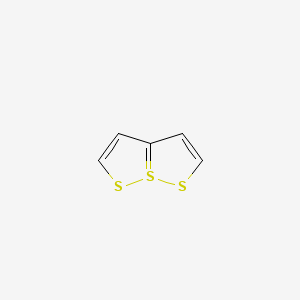

![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
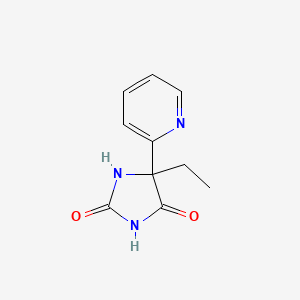
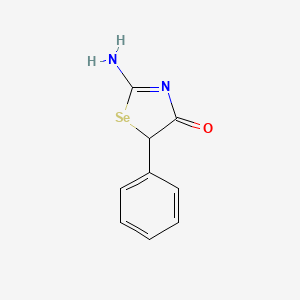
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
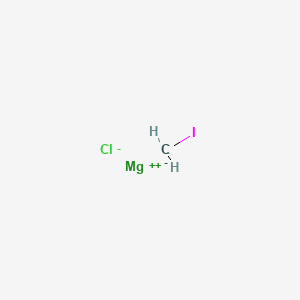

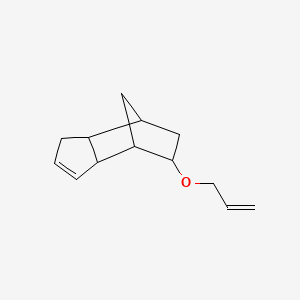
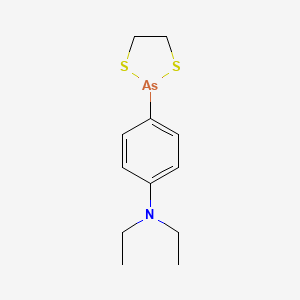
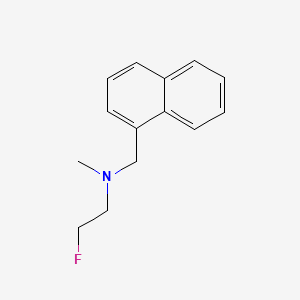
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
